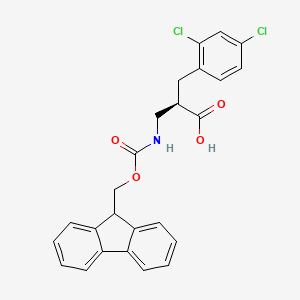
Fmoc-(r)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid: is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a 2,4-dichlorobenzyl group, which adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the 2,4-dichlorobenzyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The 2,4-dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in peptide synthesis as a building block. Its Fmoc protecting group allows for selective deprotection, enabling the stepwise construction of peptides.
Biology: In biological research, the compound is used to synthesize peptides that can be studied for their biological activity. These peptides can serve as models for understanding protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid can be tested for their therapeutic potential in various diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptides for drug development and production.
Mécanisme D'action
The mechanism of action of Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the chemical properties of the resulting peptides, potentially affecting their biological activity.
Comparaison Avec Des Composés Similaires
Fmoc-®-3-amino-2-(2,4-dichlorophenyl)propanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.
Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)butanoic acid: Similar but with a butanoic acid backbone instead of propanoic acid.
Uniqueness: Fmoc-®-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the 2,4-dichlorobenzyl group. This combination provides specific chemical properties that are valuable in peptide synthesis, making it a preferred choice for researchers in the field.
Propriétés
Formule moléculaire |
C25H21Cl2NO4 |
|---|---|
Poids moléculaire |
470.3 g/mol |
Nom IUPAC |
(2R)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m1/s1 |
Clé InChI |
ALVXBSMVLRYCLH-MRXNPFEDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















